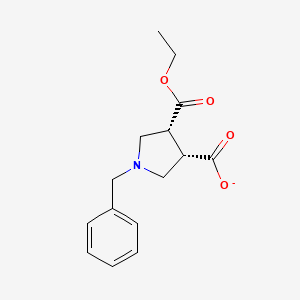
3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel- is a chiral compound with a pyrrolidine ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel- typically involves the construction of the pyrrolidine ring followed by the introduction of the phenylmethyl and ethyl ester groups. One common method starts with the cyclization of suitable precursors to form the pyrrolidine ring. This can be achieved through a variety of cyclization reactions, including intramolecular aldol reactions or cycloadditions . The stereochemistry of the compound is controlled through the use of chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrolidine ring or the phenylmethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
科学研究应用
3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel- has several scientific research applications:
作用机制
The mechanism of action of 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, docking studies have suggested that it may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity .
相似化合物的比较
Similar Compounds
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Proline derivatives: Similar in structure, these compounds are widely used in asymmetric synthesis and have various biological activities.
Pyrrolopyrazines: These compounds contain a fused pyrrolidine-pyrazine ring and exhibit different biological properties.
Uniqueness
3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel- is unique due to its specific stereochemistry and the presence of both phenylmethyl and ethyl ester groups. These features contribute to its distinct biological activities and make it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
(3S,4R)-1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-2-20-15(19)13-10-16(9-12(13)14(17)18)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)/p-1/t12-,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPNUEHVTDHIPJ-OLZOCXBDSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C(=O)[O-])CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(C[C@H]1C(=O)[O-])CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18NO4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
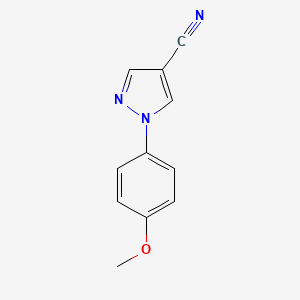
![7-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B596631.png)
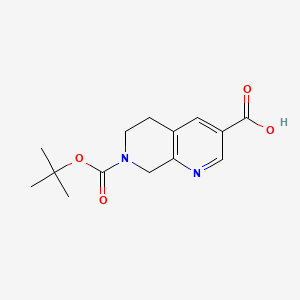
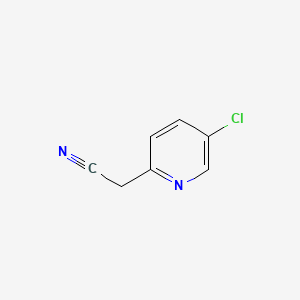

![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/structure/B596637.png)
![7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B596641.png)
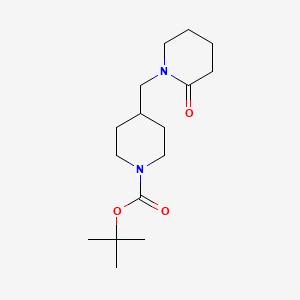
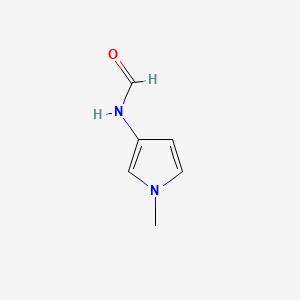
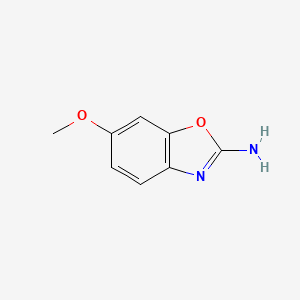
![Thieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B596650.png)
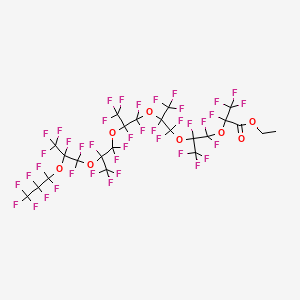
![10-[3,4-Dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B596653.png)
